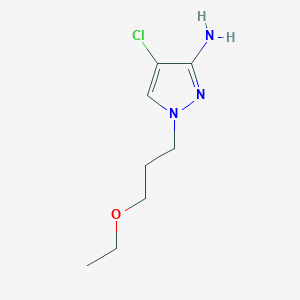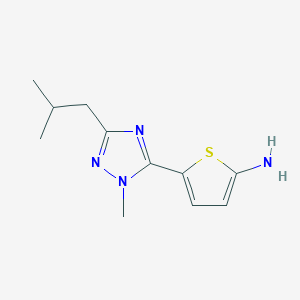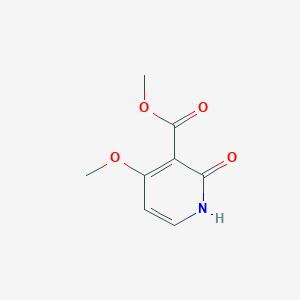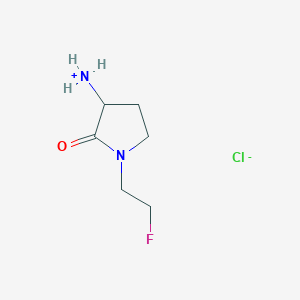
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is a chemical compound with a molecular formula of C6H12ClFN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride typically involves the reaction of 2-oxopyrrolidine with 2-fluoroethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethylamine: Shares the fluoroethyl group but lacks the pyrrolidinone structure.
2-Oxopyrrolidine: Contains the pyrrolidinone structure but lacks the fluoroethyl group.
Fluoropyridines: Similar in containing fluorine but differ in the core structure.
Uniqueness
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is unique due to the combination of the fluoroethyl group and the pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12ClFN2O |
|---|---|
Molecular Weight |
182.62 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)-2-oxopyrrolidin-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-2-4-9-3-1-5(8)6(9)10;/h5H,1-4,8H2;1H |
InChI Key |
URRGZZKCOHUPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1[NH3+])CCF.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
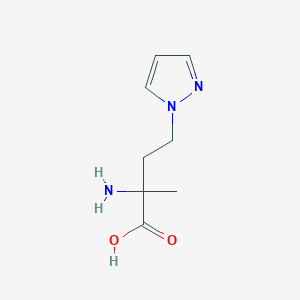
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
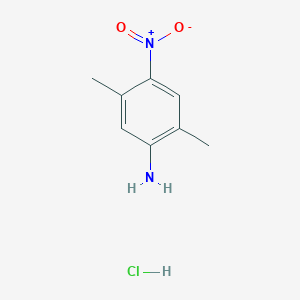
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)

